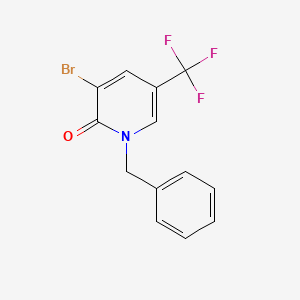

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the pyridinone ring.

Trifluoromethylation: Addition of a trifluoromethyl group.

Benzylation: Attachment of a benzyl group to the nitrogen atom.

Each step requires specific reagents and conditions, such as:

- Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Trifluoromethylation: Employing reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

- Benzylation: Utilizing benzyl chloride (C6H5CH2Cl) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

- Substitution: Using nucleophiles like amines or thiols in the presence of a base.

- Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridinone derivative.

Aplicaciones Científicas De Investigación

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the production of advanced materials or agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-3-bromo-5-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

1-Benzyl-3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for enhancing the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design.

Actividad Biológica

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, with the CAS number 1215206-00-0, is a synthetic organic compound belonging to the pyridinone family. Its unique structure incorporates both bromine and trifluoromethyl groups, which significantly influence its biological activity and chemical reactivity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C₁₃H₉BrF₃N₁O

- Molecular Weight : 332.12 g/mol

- Physical State : Solid

- Purity : ≥ 98%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a favorable candidate for drug design. The bromine atom may also participate in nucleophilic substitution reactions, allowing for further functionalization.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antiparasitic properties. For instance, modifications in the pyridine core have been shown to influence potency against parasites. In a study evaluating various derivatives, the incorporation of trifluoromethyl groups led to improved activity against Plasmodium falciparum (the malaria-causing parasite), highlighting the potential use of this compound in antimalarial therapies .

Anticancer Potential

The pyridinone framework is known for its anticancer properties. Compounds structurally related to this compound have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. For example, related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .

Comparative Studies

| Compound | Structure | Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Structure | Antiparasitic, Anticancer | TBD |

| 1-Benzyl-3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one | Similar structure with Cl | Moderate Anticancer | 0.36 |

| 1-Benzyl-3-bromo-5-methylpyridin-2(1H)-one | Similar structure with CH₃ | Low Anticancer | 0.85 |

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

- Antiparasitic Assays : In vitro studies demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced potency against resistant strains of Plasmodium spp., suggesting a promising avenue for malaria treatment.

- Cancer Cell Line Studies : The compound was tested against human tumor cell lines such as HeLa and A375, showing significant inhibition of cell proliferation at concentrations below 10 µM.

Propiedades

IUPAC Name |

1-benzyl-3-bromo-5-(trifluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO/c14-11-6-10(13(15,16)17)8-18(12(11)19)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJNVJVKAFYPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682419 |

Source

|

| Record name | 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-00-0 |

Source

|

| Record name | 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.